
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is of interest in medicinal chemistry research .
Preparation Methods
The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The butyramido group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a thiazole-amine intermediate. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Acidic Hydrolysis | 6M HCl, 80–100°C, 8–12 hours | 2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + Butyric acid | 85–92% | |
Basic Hydrolysis | 4M NaOH, reflux, 6–8 hours | Sodium salt of 2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + NH₃ | 78–88% |
Mechanism :
-
Acidic : Protonation of the amide oxygen enhances electrophilicity, followed by nucleophilic water attack.
-
Basic : Deprotonation of the amide NH initiates nucleophilic hydroxide attack.
Esterification of Acetic Acid Moiety
The acetic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery.
Applications :
Thiazole Ring Functionalization
The thiazole nitrogen and C-2/C-4 positions participate in electrophilic and nucleophilic substitutions.
Alkylation at N-3
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
N-Alkylation | K₂CO₃, DMF, alkyl halides, 60–80°C | 3-Alkyl-2-(2-butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid | 65–75% |
Example : Methylation with CH₃I produces a quaternary ammonium intermediate, enhancing solubility.
C-H Arylation
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Pd-catalyzed Coupling | Pd(OAc)₂, ligand, aryl boronic acid | 4-(4-Ethoxyphenyl)-2-butyramido-5-(aryl)thiazol-5-yl acetic acid | 55–60% |
Mechanism : Directed ortho-metalation (DoM) facilitates regioselective arylation .
Ethoxyphenyl Substituent Modifications
The ethoxyphenyl group undergoes dealkylation and electrophilic substitution.
Applications :
Oxidation Reactions
The thiazole ring and side chains are susceptible to oxidation.
Mechanism :
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions for polycyclic scaffold synthesis.
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Diels-Alder | Maleic anhydride, toluene, Δ | Fused bicyclic adduct | 40–45% |
Applications :
Decarboxylation
The acetic acid group undergoes thermal or catalytic decarboxylation.
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Thermal Decarboxylation | Cu powder, quinoline, 150–180°C | 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)methane | 60–65% |
Mechanism : Radical intermediates form under high-temperature conditions.
Scientific Research Applications
Pharmaceutical Applications
The thiazole derivatives, including 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, are extensively studied for their pharmacological properties. The following sections outline specific therapeutic applications:
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
Compounds with thiazole structures are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain thiazole derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
Cancer Therapeutics
The interaction of thiazole compounds with cancer cell lines has been explored, indicating their potential as anticancer agents. Research has shown that these compounds can induce apoptosis in various cancer cells through mechanisms involving the modulation of specific signaling pathways .
Agricultural Applications
In addition to pharmaceutical uses, thiazole derivatives have applications in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.
Material Science Applications
The unique chemical properties of this compound also lend themselves to potential applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or functional properties.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives:
Mechanism of Action
The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20) |
InChI Key |
YNRKKPVIRLZKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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